![molecular formula C9H10F2O2 B3004252 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid CAS No. 2167718-13-8](/img/structure/B3004252.png)
3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tricyclic compounds involves multi-step organic reactions. For instance, the synthesis of 6-Isopropylidenetricyclo[3.3.0.03,7]octane-2-carboxylic acid was achieved from a dimethylfulvene–ethyl acrylate adduct, followed by optical resolution and further transformation to obtain the desired optically active carboxylic acid . Similarly, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids was performed to study their specificity to membrane transport systems . These methods could potentially be adapted to synthesize the difluorinated compound by introducing fluorine atoms at the appropriate steps.
Molecular Structure Analysis
The molecular structure of tricyclic compounds is complex and can be studied using various spectroscopic techniques. For example, a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid were analyzed using NMR spectroscopy, which helped in the unambiguous assignment of the bicyclic carbon and proton resonances . X-ray diffraction was used to determine the crystal structure of one of the esters . These techniques could be employed to analyze the molecular structure of 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid. However, the enzyme-catalyzed resolution of related compounds, such as 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylic esters, indicates that biocatalysis could be a valuable tool for obtaining enantiomerically pure substances . This approach could potentially be applied to the difluorinated compound to achieve selective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the difluorinated compound can be inferred from related structures. For example, the presence of fluorine atoms typically increases the compound's stability and alters its reactivity due to the high electronegativity of fluorine. The papers discuss the properties of similar tricyclic compounds, such as their optical activity , and their reactivity with amino acid transport systems . These properties are crucial for the potential application of these compounds in medicinal chemistry and transport studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Configuration Studies :
- Derivatives of related tricyclo compounds, like 6-Isopropylidenetricyclo[3.3.0.03,7]octane-2-carboxylic acid, have been synthesized and used to study absolute configurations and rotations (Naemura, Komatsu, & Chikamatsu, 1986).
Enzyme-Catalyzed Resolutions :
- Compounds like 3,8-Dioxatricyclo[3.2.1.0 2,4]octane-6-carboxylic acid have been used in enzyme-catalyzed kinetic resolutions, providing insight into the synthesis of carbasugars and carbocyclic biologically active natural products (Hamada et al., 2009).
Reactivity and Transformation Studies :
- Research on dihalocarbenes with quadricyclane, which is structurally related, has shown distinct reaction courses, providing insights into the reactivity of these compounds (Jefford, Roussilhe, & Papadopoulos, 1985).
Conformational Studies :
- Bicyclo compounds, such as 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and α-amino acids, have been synthesized, offering insight into conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Electrophilic Fluorination :
- Research on fluorination of β-dicarbonyl compounds, such as 1,3-dicarbonyl compounds converted to difluoro derivatives, can provide insights into the reactivity of similar fluorinated cyclic compounds (Banks, Lawrence, & Popplewell, 1994).
Inductive Effects Studies :
- Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have explored inductive effects, useful for understanding similar bicyclic carboxylic acid compounds (Exner & Böhm, 2002).
Transport Applications :
- The synthesis and comparison of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with other bicyclic compounds have been studied for their specificity to membrane transport systems (Christensen et al., 1983).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3-difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-3-1-4(7(6)9)5(2-3)8(12)13/h3-7H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMSZXZCKQRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C3(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

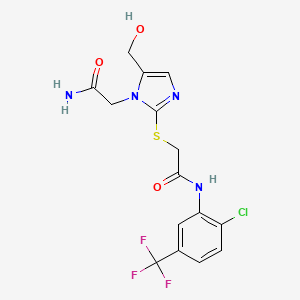
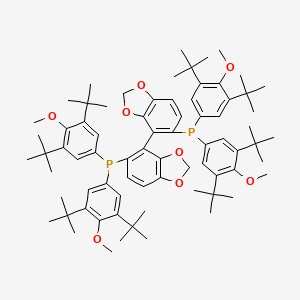
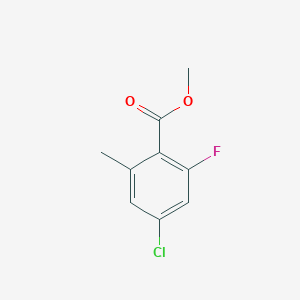

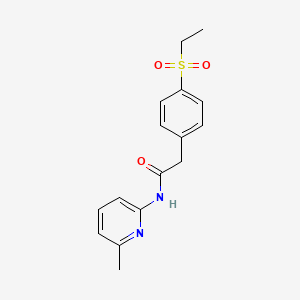

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)
![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)
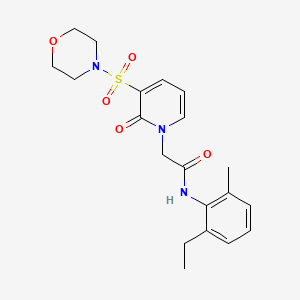
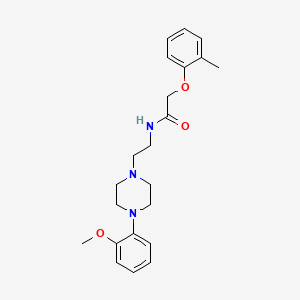
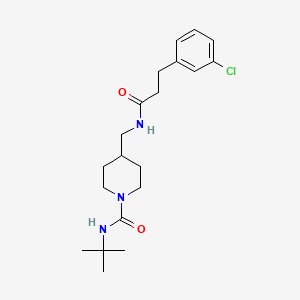
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)
![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)